Cas no 915924-09-3 (3-Sec-Butoxybenzaldehyde)
3-Sec-Butoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(Sec-butoxy)benzaldehyde
- 3-butan-2-yloxybenzaldehyde
- 3-SEC-BUTOXYBENZALDEHYDE
- BS-38872
- DTXSID90655684
- 3-[(Butan-2-yl)oxy]benzaldehyde
- MFCD08691916
- 3-sec-Butoxybenzaldehyde, AldrichCPR
- SCHEMBL17828384
- AKOS005290985
- 3-(butan-2-yloxy)benzaldehyde
- SB85371
- 915924-09-3
- G85096
- 3-Sec-Butoxybenzaldehyde
-
- MDL: MFCD08691916
- Inchi: 1S/C11H14O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-9H,3H2,1-2H3
- InChI Key: VDZAJWUUHHMPCY-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=O)C=1)C(C)CC
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.67640
3-Sec-Butoxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Sec-Butoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B526658-50mg |
3-Sec-Butoxybenzaldehyde |
915924-09-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526658-100mg |
3-Sec-Butoxybenzaldehyde |
915924-09-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B526658-500mg |
3-Sec-Butoxybenzaldehyde |
915924-09-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR920300-1g |
3-Sec-butoxybenzaldehyde |
915924-09-3 | 95% | 1g |
£115.00 | 2025-02-20 | |
| Apollo Scientific | OR920300-5g |
3-Sec-butoxybenzaldehyde |
915924-09-3 | 95% | 5g |
£395.00 | 2025-02-20 | |
| abcr | AB221951-1 g |
3-sec-Butoxybenzaldehyde; 95% |
915924-09-3 | 1g |
€128.10 | 2023-01-26 | ||
| abcr | AB221951-5 g |
3-sec-Butoxybenzaldehyde; 95% |
915924-09-3 | 5g |
€365.50 | 2023-01-26 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460948-250 mg |
3-sec-Butoxybenzaldehyde, |
915924-09-3 | 250MG |
¥466.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460948-250mg |
3-sec-Butoxybenzaldehyde, |
915924-09-3 | 250mg |
¥466.00 | 2023-09-05 | ||
| 1PlusChem | 1P00IH8Q-1g |
3-SEC-BUTOXYBENZALDEHYDE |
915924-09-3 | 95% | 1g |
$72.00 | 2025-03-01 |
3-Sec-Butoxybenzaldehyde Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Sec-Butoxybenzaldehyde
Introduction to 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) and Its Emerging Applications in Chemical Biology
3-Sec-Butoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 915924-09-3, is a significant organic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This aromatic aldehyde derivative features a unique structural motif, combining a benzaldehyde core with a sec-butoxy substituent, which endows it with distinct chemical properties and biological activities. The increasing interest in this compound stems from its potential applications in drug discovery, synthetic chemistry, and the development of novel bioactive molecules.
The structural configuration of 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) consists of a phenyl ring substituted with a formyl group (CHO) at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 2-position. This specific arrangement contributes to its reactivity and interaction with biological targets, making it a valuable scaffold for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its versatility in various chemical transformations, including condensation reactions, nucleophilic additions, and catalytic processes.
In recent years, 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) has been explored for its pharmacological properties. Studies have demonstrated its role as an intermediate in the synthesis of more complex molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and antioxidant activities. The sec-butoxy group not only stabilizes the molecule but also influences its solubility and bioavailability, making it an attractive candidate for drug development.
One of the most compelling aspects of 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) is its utility in synthetic organic chemistry. The aldehyde functionality allows for facile participation in various reactions such as condensation with amino acids to form Schiff bases, which are known for their diverse biological activities. Additionally, the compound can undergo reduction to form primary alcohols or oxidation to yield carboxylic acids, providing multiple pathways for structural diversification. These chemical properties make it a versatile building block for constructing novel heterocyclic compounds.
Advances in computational chemistry have further highlighted the importance of 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) in drug design. Molecular modeling studies have revealed that this compound can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Such insights are crucial for optimizing lead compounds in pharmaceutical research. Furthermore, high-throughput screening techniques have been employed to identify derivatives of this compound that exhibit enhanced binding affinity and selectivity towards therapeutic targets.
The role of 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) in material science is also emerging as a promising area of research. Its ability to form coordination complexes with metal ions has led to investigations into its applications as a ligand in catalysis and as a component in functional materials. These complexes exhibit unique electronic and optical properties, making them suitable for use in sensors, luminescent materials, and other advanced technologies.
In conclusion, 3-Sec-Butoxybenzaldehyde (CAS No. 915924-09-3) represents a fascinating compound with broad applications across multiple disciplines. Its structural features enable diverse chemical transformations and biological interactions, positioning it as a key intermediate in pharmaceutical synthesis and material science. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving innovation in chemical biology and related fields.
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